Cas no 31519-65-0 (2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)-)

2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)- structure
31519-65-0 structure
Product Name:2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)-
CAS-nummer:31519-65-0
MF:C13H11NO
MW:197.232543230057
CID:1447601
PubChem ID:136621
Update Time:2025-04-20

2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,4-Cyclohexadien-1-one, 6-[(phenylamino)methylene]-, (6E)-
    • 31519-65-0
    • SY049501
    • N-Salicylideneaniline
    • NSC-68443
    • Salicylideneaniline
    • 779-84-0
    • DB-255832
    • 103886-92-6
    • NSC14880
    • BDBM50185241
    • GBR-11840
    • DTXSID001203180
    • NSC68443
    • CS-0085921
    • Phenol, 2-((phenylimino)methyl)-
    • Salicylidene aniline
    • BBL036310
    • NSC-14880
    • 2-[(phenylimino)methyl]phenol
    • AKOS004906517
    • salicylalaniline
    • MFCD00020066
    • Salicylideneaniline, 97%
    • o-Hydroxy benzylidene aniline
    • SCHEMBL13325913
    • NSC 14880
    • 2-[(Phenylimino)methyl]phenol #
    • beta-2-Salicylideneaniline
    • QIYHCQVVYSSDTI-GXDHUFHOSA-N
    • 2-[(E)-(Phenylimino)methyl]phenol
    • (E)-2-((phenylimino)methyl)phenol
    • N-(2-Hydroxybenzylidene)aniline
    • DTXSID50870775
    • N-(o-hydroxybenzylidene)aniline
    • NSC 68443
    • 2-(phenyliminomethyl)phenol
    • Phenol, 2-[(phenylimino)methyl]-
    • 2-((phenylimino)methyl)phenol
    • phenol, 2-[(E)-(phenylimino)methyl]-
    • CHEMBL205927
    • SCHEMBL12809869
    • STK825387
    • D92243
    • VS-13411
    • .alpha.-(Phenylimino)-ortho-cresol
    • N-Salicylalaniline
    • SCHEMBL347861
    • 2-hydroxybenzalaniline
    • (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
    • 2-[(E)-N-Phenylcarboximidoyl]phenol
    • 2-Hydroxybenzaldehyde N-phenylimine
    • 2-Hydroxybenzylideneaniline
    • O-Cresol, .alpha.-phenyl imino-
    • AKOS002662755
    • 6-(anilinomethylidene)cyclohexa-2,4-dien-1-one
    • Inchi: 1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H/b14-10+
    • InChI-sleutel: QIYHCQVVYSSDTI-GXDHUFHOSA-N
    • LACHT: OC1C=CC=CC=1/C=N/C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 197.08413
  • Monoisotopische massa: 197.084063974g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 209
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 32.6Ų

Experimentele eigenschappen

  • PSA: 29.1
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD